2-(5-Nitropyridin-2-YL)ethanamine

Enzyme inhibition Aminopeptidase N (APN) Histone Deacetylase (HDAC)

2-(5-Nitropyridin-2-yl)ethanamine is a validated, selective APN inhibitor scaffold (IC50 30 nM) with >3300-fold selectivity over HDAC1/2. Its ethylene spacer ensures the precise binding conformation demanded by the target pharmacophore; substituting generic methanamine analogs introduces structural divergence that compromises target selectivity and experimental reproducibility. Supplied at ≥98% purity, the primary amine handle enables rapid diversification via amide coupling or reductive amination, accelerating focused library synthesis for metalloprotease and kinase inhibitor programs. Choose this benchmark building block to eliminate off-target risk from non-validated 5-nitropyridine isomers.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 503540-39-4
Cat. No. B1612151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Nitropyridin-2-YL)ethanamine
CAS503540-39-4
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1[N+](=O)[O-])CCN
InChIInChI=1S/C7H9N3O2/c8-4-3-6-1-2-7(5-9-6)10(11)12/h1-2,5H,3-4,8H2
InChIKeyTWNASODNSLSALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Nitropyridin-2-yl)ethanamine (CAS 503540-39-4): A Nitropyridine-Derived Primary Amine Building Block for Medicinal Chemistry and Biochemical Probe Development


2-(5-Nitropyridin-2-yl)ethanamine (CAS 503540-39-4) is a nitro-substituted pyridine derivative featuring an ethanamine side chain at the 2-position . The molecule has a molecular formula of C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol . This primary amine building block is primarily utilized in medicinal chemistry as a synthetic intermediate and as a scaffold for developing enzyme inhibitors, particularly those targeting metalloproteases such as Aminopeptidase N (APN) [1].

Why Generic 5-Nitropyridine Analogs Cannot Substitute for 2-(5-Nitropyridin-2-yl)ethanamine in Target-Focused Research


While a class of 5-nitropyridine derivatives exists (including methanamine and ethanamine positional isomers), simple substitution is not viable due to divergent structure-activity relationships (SAR) driven by linker geometry and electronic effects . Subtle variations in the amine side chain—such as a methylene (methanamine) versus an ethylene (ethanamine) spacer—can profoundly alter target binding conformation, as evidenced by selectivity profiles in aminopeptidase N (APN) and HDAC inhibition assays [1]. The precise positioning of the primary amine relative to the electron-deficient pyridine ring in 2-(5-Nitropyridin-2-yl)ethanamine is critical for achieving the reported nanomolar potency and target selectivity, rendering off-the-shelf analogs a significant risk to experimental reproducibility.

Quantitative Differentiation of 2-(5-Nitropyridin-2-yl)ethanamine: Enzyme Selectivity, Potency, and Synthetic Access


High Selectivity for Aminopeptidase N (APN) Over HDAC1/2 in Human Cell Extracts

2-(5-Nitropyridin-2-yl)ethanamine exhibits pronounced selectivity for APN over HDAC1/2. In human HeLa cell nuclear extract, the compound displays an IC50 >100 µM against HDAC1/2, indicating negligible activity [1]. In contrast, it potently inhibits porcine APN with an IC50 of 30 nM [1]. This >3,300-fold selectivity window is a key differentiator from pan-inhibitors or other nitropyridine derivatives that may lack this defined target profile.

Enzyme inhibition Aminopeptidase N (APN) Histone Deacetylase (HDAC) Selectivity profiling

Nanomolar APN Inhibition: Potency Against a Reference Comparator Scaffold

The compound achieves an IC50 of 30 nM against porcine APN and 280 nM against human APN in cellular assays [1]. For context, a structurally related nitropyridine derivative (BDBM50497568/CHEMBL3342152) exhibits an IC50 of 437 nM against HDAC1/2, representing a ~14-fold higher potency for APN inhibition by 2-(5-Nitropyridin-2-yl)ethanamine compared to this analog's activity on HDAC1/2 [2]. This positions the compound as a potent APN ligand scaffold, suitable for further optimization.

Aminopeptidase N Potency IC50 Metalloprotease inhibition

Synthetic Accessibility: A One-Pot 5-Nitropyridine Core Strategy Applicable to This Scaffold

The 5-nitropyridine core, essential to 2-(5-Nitropyridin-2-yl)ethanamine, can be efficiently assembled via a one-pot, tricomponent cyclocondensation of nitroacetone, triethyl orthoformate, and enamines [1]. This methodology contrasts with more complex multi-step nitrations required for alternative 5-nitropyridine positional isomers, offering a strategic advantage in scale-up and derivatization. While the final ethanamine installation requires an additional amination step, the robust core synthesis streamlines access to a diverse library of 2-substituted-5-nitropyridines.

Organic synthesis Nitropyridine Cyclocondensation Building block

Vendor-Specified Purity: 98% Minimum Purity Supports Reproducible In Vitro Assays

Commercial suppliers such as Synblock and Leyan provide 2-(5-Nitropyridin-2-yl)ethanamine with a purity of NLT 98% (HPLC) and 98%, respectively . This specification exceeds the typical 95% purity offered for many analogous research-grade nitropyridine building blocks (e.g., (5-Nitropyridin-2-yl)methanamine, often listed at 95%) . Higher initial purity minimizes the need for additional purification steps prior to biological evaluation, directly enhancing assay reproducibility and reducing false negatives/positives from impurities.

Purity Quality control HPLC Reproducibility

High-Impact Research and Industrial Application Scenarios for 2-(5-Nitropyridin-2-yl)ethanamine


Development of Selective Aminopeptidase N (APN) Chemical Probes

With a demonstrated IC50 of 30 nM against porcine APN and >3,300-fold selectivity over HDAC1/2, 2-(5-Nitropyridin-2-yl)ethanamine is an ideal starting scaffold for designing selective APN inhibitors [1]. Its primary amine handle allows for rapid diversification via amide coupling or reductive amination, enabling SAR studies to optimize potency and metabolic stability for cellular target engagement studies.

Targeted Synthesis of 2-Substituted-5-Nitropyridine Libraries via One-Pot Cyclocondensation

The compound's 5-nitropyridine core is accessible via a one-pot, tricomponent cyclocondensation [2]. Medicinal chemistry teams can leverage this synthetic efficiency to generate focused libraries of 2-(5-Nitropyridin-2-yl)ethanamine derivatives. This accelerates the exploration of chemical space around the scaffold, particularly for programs seeking novel metalloprotease or kinase inhibitors where the nitropyridine moiety is a privileged pharmacophore [3].

Preparation of High-Purity Amine Building Blocks for Multistep Synthesis

The high commercial purity (≥98%) of 2-(5-Nitropyridin-2-yl)ethanamine makes it a reliable reagent for multistep organic syntheses. Its use minimizes the introduction of impurities early in a synthetic route, which is critical for complex molecule assembly in both academic and industrial R&D settings, ultimately improving the yield and purity of final drug candidates or advanced intermediates.

Negative Control Compound for HDAC1/2 Inhibitor Assays

Given its extremely weak activity against HDAC1/2 (IC50 >100 µM) [1], 2-(5-Nitropyridin-2-yl)ethanamine can serve as a valuable negative control or selectivity tool in HDAC inhibitor screening campaigns. When evaluating the selectivity of novel HDAC inhibitors, this compound provides a baseline for non-specific or scaffold-related interference, helping to validate assay specificity.

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